(Vinylbenzyloxy)trimethylsilane
Description
Properties
IUPAC Name |
(4-ethenylphenyl)methoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKAVSZHAQJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization of the Monomer:the Polymerization of the Vinylbenzyloxy Trimethylsilane Monomer or Its Deprotected Form, 4 Vinylphenol Proceeds Through Its Vinyl Group. the Primary Methods Are:
Free Radical Polymerization: This is a common method to produce PHS and its derivatives. wikipedia.orgacs.org It can be carried out using conventional free radical initiators or through controlled/"living" radical polymerization techniques like nitroxide-mediated polymerization (NMP). acs.orgrsc.org Living polymerization methods offer precise control over molecular weight and result in polymers with narrow polydispersity, which is crucial for applications like photoresists. acs.org
Cationic Polymerization: Vinyl ethers and styrene (B11656) derivatives are well-suited for cationic polymerization, which is initiated by electrophilic species. nih.govnii.ac.jp This method can also be controlled to produce well-defined polymers. rsc.org
Cross Linking of the Polymer Chains:once the Linear or Branched Polymer is Formed, Cross Linking Creates a Robust Three Dimensional Network. This is Particularly Important for Negative Tone Photoresists and for Creating Thermally Stable Films.
Acid-Catalyzed Cross-linking: As mentioned in the photoresist section, in the presence of a photoacid generator and an external cross-linking agent (often a melamine (B1676169) or glycoluril-based resin), the hydroxyl groups of the PHS polymer undergo an electrophilic substitution or condensation reaction upon heating. This forms covalent bonds between the polymer chains, rendering the material insoluble.
Thermal Cross-linking: Some formulations are designed to cross-link upon heating to high temperatures (e.g., above 150°C), which can make the resulting structures inert to solvents. allresist.com
Reaction with Cross-linking Agents: The hydroxyl group of PHS is a versatile functional handle. It can react with various cross-linking agents containing functional groups like epoxides, isocyanates, or alkyl halides to form stable ether or ester linkages between chains. This approach is analogous to how other polymers are cross-linked using agents like polyfunctional amines. medjrf.com
The extent of cross-linking significantly impacts the material's properties. Increased cross-link density generally leads to enhanced thermal stability, chemical resistance, and mechanical hardness, but it can also decrease gas permeability and solubility. researchgate.net
Advanced Spectroscopic and Structural Characterization of Vinylbenzyloxy Trimethylsilane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of (Vinylbenzyloxy)trimethylsilane and its derivatives. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, NMR provides a detailed map of the molecular framework.
¹H NMR: Proton NMR spectra offer crucial information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the vinyl, benzyl (B1604629), and trimethylsilyl (B98337) protons are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the benzyl group typically resonate in the downfield region, while the protons of the trimethylsilyl group appear significantly upfield due to the electropositive nature of silicon. Spin-spin coupling between adjacent non-equivalent protons provides further structural detail, revealing the connectivity of the carbon skeleton.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of its attached atoms. For example, the carbons of the vinyl group and the aromatic ring will have characteristic chemical shifts in the olefinic and aromatic regions of the spectrum, respectively. The carbon attached to the silicon atom will also exhibit a specific chemical shift.
²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR spectroscopy provides direct insight into the silicon environment. huji.ac.il Silicon-29 has a spin of ½ and, although it is a low-sensitivity nucleus, it yields sharp spectral lines. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il In this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance characteristic of a silicon atom bonded to three methyl groups and an oxygen atom. The precise chemical shift value can confirm the presence of the trimethylsiloxy group. It is important to note that ²⁹Si NMR spectra often contain a broad background signal from the glass NMR tube and the quartz components of the probe, typically around -110 ppm. huji.ac.il
Detailed analysis of the chemical shifts, signal integrations, and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra allows for the complete and unambiguous elucidation of the molecular structure of this compound and its derivatives. electronicsandbooks.com
Below is an interactive table summarizing typical NMR data for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.4 | Multiplet | Aromatic protons |
| ¹H | ~6.7 | Doublet of doublets | Vinyl proton (CH=) |
| ¹H | ~5.7 | Doublet | Vinyl proton (=CH₂) |
| ¹H | ~5.2 | Doublet | Vinyl proton (=CH₂) |
| ¹H | ~4.7 | Singlet | Benzylic protons (-CH₂O-) |
| ¹H | ~0.1 | Singlet | Trimethylsilyl protons (-Si(CH₃)₃) |
| ¹³C | ~137 | Singlet | Aromatic quaternary carbon |
| ¹³C | ~136 | Singlet | Vinyl carbon (CH=) |
| ¹³C | ~128 | Singlet | Aromatic CH |
| ¹³C | ~126 | Singlet | Aromatic CH |
| ¹³C | ~114 | Singlet | Vinyl carbon (=CH₂) |
| ¹³C | ~70 | Singlet | Benzylic carbon (-CH₂O-) |
| ¹³C | ~0 | Singlet | Trimethylsilyl carbon (-Si(CH₃)₃) |
| ²⁹Si | ~18 | Singlet | Trimethylsilyl silicon (-Si(CH₃)₃) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the various functional groups present in this compound and its derivatives. electronicsandbooks.comjkps.or.kr These methods probe the vibrational modes of molecules, providing a characteristic fingerprint based on the types of bonds and their arrangement.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. In the FTIR spectrum of this compound, distinct absorption bands would be expected for the C-H stretching and bending vibrations of the vinyl, aromatic, and methyl groups. The C=C stretching vibrations of the vinyl and aromatic groups will also be apparent. A key feature would be the strong Si-O-C stretching vibration, confirming the presence of the benzyloxy-trimethylsilane linkage. The Si-C bonds of the trimethylsilyl group also give rise to characteristic absorptions. Online FTIR analysis can be a valuable tool for monitoring reactions involving these compounds. electronicsandbooks.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for Raman activity differ from those for IR absorption, Raman spectra also provide detailed information about molecular vibrations. For this compound, the symmetric vibrations of non-polar bonds, such as the C=C bonds of the vinyl and aromatic systems, often produce strong Raman signals. The Si-C symmetric stretch of the trimethylsilyl group is also typically Raman active. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes and a more confident assignment of functional groups. jkps.or.kr
An interactive data table summarizing the expected vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H Stretch (Aromatic & Vinyl) | 3100 - 3000 | FTIR, Raman |
| C-H Stretch (Aliphatic) | 3000 - 2850 | FTIR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | FTIR, Raman |
| C=C Stretch (Vinyl) | ~1630 | FTIR, Raman |
| Si-O-C Stretch | 1100 - 1000 | FTIR |
| Si-C Stretch | 850 - 750 | FTIR, Raman |
| C-H Out-of-Plane Bend (Vinyl) | 1000 - 900 | FTIR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact molecular weight. However, due to the energetic nature of EI, the molecular ion may be weak or absent. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of trimethylsilyl ethers often involves cleavage of the Si-O bond. For this compound, a prominent fragment ion would likely correspond to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. Another significant fragmentation pathway would involve the formation of the vinylbenzyl cation. The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the structure.
A table outlining the expected key fragments in the mass spectrum of this compound is provided below.
| m/z | Proposed Fragment | Formula |
| 206 | [M]⁺ | C₁₂H₁₈OSi |
| 191 | [M - CH₃]⁺ | C₁₁H₁₅OSi |
| 117 | [C₉H₉]⁺ | C₉H₉ |
| 73 | [Si(CH₃)₃]⁺ | C₃H₉Si |
X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives)
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, this technique is highly applicable to any of its solid derivatives. electronicsandbooks.com
Should a crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction analysis could provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces or, in appropriately functionalized derivatives, hydrogen bonds. Such detailed structural knowledge is crucial for understanding the physical properties of the material and can provide insights into its reactivity. For polymeric derivatives, X-ray diffraction can be used to probe the degree of crystallinity and the arrangement of polymer chains. electronicsandbooks.com
Reactivity and Derivatization Chemistry of Vinylbenzyloxy Trimethylsilane
Radical Reactivity of the Vinyl Group in (Vinylbenzyloxy)trimethylsilane
The vinyl group in this compound is susceptible to radical reactions, a characteristic that is widely exploited in polymer chemistry. This reactivity allows the molecule to act as a monomer or comonomer in various polymerization processes.
Free radical polymerization, often initiated by thermal or photochemical decomposition of a radical initiator, can be used to create polymers with pendant benzyloxy(trimethylsilyl) groups. These polymerization reactions can be tailored to control the molecular weight and properties of the resulting polymer. For instance, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer architecture. researchgate.net ATRP has been successfully employed for the copolymerization of vinylbenzyl-functionalized monomers, indicating that the vinyl group of this compound is amenable to this controlled polymerization method. researchgate.net
Here is a table summarizing the types of radical reactions the vinyl group can undergo:
| Reaction Type | Description | Key Features |
| Free Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Can be initiated thermally or photochemically. |
| Atom Transfer Radical Polymerization (ATRP) | A type of controlled/"living" radical polymerization. | Allows for the synthesis of polymers with well-defined architectures. researchgate.net |
| Radical Coupling | Reactions that form new carbon-carbon bonds via radical intermediates. | Can be used to create complex polymer structures. researchgate.net |
Reactions Involving the Trimethylsilyl (B98337) Moiety
The trimethylsilyl (TMS) group is a key functional component of this compound, primarily serving as a protecting group for the benzylic alcohol. Its reactivity is central to the utility of this compound in multi-step syntheses.
While silyl (B83357) anions are generally known for their nucleophilic character in substitution reactions, the direct formation of a silyl anion from the trimethylsilyl group in this compound is not a typical reaction pathway. nih.gov Instead, the TMS group is more commonly involved in nucleophilic displacement reactions where it is cleaved from the oxygen atom.
This deprotection is typically achieved under acidic or fluoride-ion-catalyzed conditions. The choice of reagent depends on the sensitivity of other functional groups in the molecule. For example, treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is a common and mild method for cleaving the Si-O bond, regenerating the benzylic alcohol. This reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom.
The ease of removal of the TMS group makes it an excellent protecting group, allowing for chemical modifications at other sites of the molecule before its cleavage.
Silane (B1218182) coupling agents are organosilicon compounds that can form stable bonds with both organic and inorganic materials. tcichemicals.com While this compound itself is not a traditional coupling agent due to the nature of its functional groups, its derivatives can be designed to function as such. tcichemicals.com
The core principle of silane coupling involves the hydrolysis of alkoxy or other hydrolyzable groups on the silicon atom to form silanol (B1196071) groups. tcichemicals.comspecialchem.com These silanols can then condense with hydroxyl groups on the surface of inorganic materials, such as silica (B1680970) or glass, forming a covalent bond. specialchem.comutwente.nl The organic part of the silane molecule can then interact with a polymer matrix.
This compound can be chemically modified to incorporate hydrolyzable groups on the silicon atom, transforming it into a reactive silane coupling agent. For example, the trimethylsilyl group could potentially be replaced with a trialkoxysilyl group through a series of chemical transformations. This modified molecule would then possess both a polymerizable vinyl group and a moiety capable of bonding to inorganic surfaces.
The following table outlines the key reactions related to the trimethylsilyl moiety:
| Reaction Type | Description | Common Reagents |
| Silyl Ether Cleavage (Deprotection) | Removal of the trimethylsilyl group to reveal the alcohol. | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF), Acetic acid. |
| Conversion to Reactive Silanes | Modification of the silyl group to create a silane coupling agent. | Involves multi-step synthesis to introduce hydrolyzable groups like alkoxides. |
Reactivity of the Benzyloxy Linkage and Aromatic Ring
The benzyloxy linkage and the aromatic ring also contribute to the chemical versatility of this compound.
The benzylic C-O bond can be cleaved under certain reductive conditions, although this is generally a more robust linkage than the Si-O bond. The aromatic ring itself can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the reaction conditions must be carefully chosen to avoid side reactions involving the vinyl or silyl ether groups. The presence of the vinyl and benzyloxy groups will direct incoming electrophiles primarily to the ortho and para positions of the aromatic ring.
Furthermore, the aromatic ring can be involved in nucleophilic aromatic substitution, particularly if strong electron-withdrawing groups are introduced onto the ring. youtube.com
Formation of Functionalized this compound Derivatives for Specific Applications
The ability to selectively modify each part of the this compound molecule allows for the synthesis of a wide array of functionalized derivatives for specific applications.
For example, after polymerization via the vinyl group, the trimethylsilyl groups on the resulting polymer can be removed to yield a polymer with pendant benzyl (B1604629) alcohol functionalities. These hydroxyl groups can be further functionalized through esterification, etherification, or other reactions to introduce a variety of chemical moieties. This approach has been used to create polymers with tailored properties for applications in materials science and biomedicine. rsc.org
Alternatively, the trimethylsilyl group can be replaced with other functional groups prior to polymerization. This allows for the creation of monomers with unique properties that can then be incorporated into polymers.
The versatility of this compound is highlighted in the following table of potential derivatizations:
| Functionalization Strategy | Target Moiety | Resulting Functionality | Potential Application |
| Polymerization then Deprotection | Vinyl Group, Trimethylsilyl Group | Polymer with pendant benzyl alcohols | Functional polymer scaffolds, drug delivery systems. rsc.org |
| Modification of the Silyl Group | Trimethylsilyl Group | Conversion to trialkoxysilane | Silane coupling agent for polymer composites. tcichemicals.com |
| Aromatic Ring Functionalization | Aromatic Ring | Introduction of nitro, halogen, or other groups | Modified electronic properties, further synthetic handles. |
Polymerization Behavior of Vinylbenzyloxy Trimethylsilane
Homopolymerization of (Vinylbenzyloxy)trimethylsilane
The homopolymerization of this compound can be achieved through both conventional free radical polymerization and controlled/living radical polymerization techniques, yielding polymers with varying degrees of control over molecular weight and dispersity.
The free radical polymerization of this compound follows a classical chain-growth mechanism, which is comprised of three main stages: initiation, propagation, and termination. uvebtech.comyoutube.com
Initiation: The process begins with the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate primary radicals. These radicals then react with a this compound monomer to form an initiated monomer radical. uvebtech.com The rate of initiation is directly proportional to the initiator concentration. uvebtech.com
Propagation: The newly formed monomer radical adds to subsequent monomer units in a repetitive fashion, leading to the growth of a polymer chain. youtube.com The propagation rate constant is generally assumed to be independent of the chain length for long chains. canterbury.ac.nz
Termination: The growth of the polymer chain is concluded through termination reactions, which typically occur via combination or disproportionation of two growing radical chains. uvebtech.com
Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. tcichemicals.com These methods rely on establishing a dynamic equilibrium between active (propagating) radical species and dormant species. numberanalytics.com The vinylbenzyl group makes this compound a suitable candidate for several CRP/LRP methods.
Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edumdpi.com The general mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. cmu.edu
Styrenic monomers, such as this compound, are well-suited for ATRP. cmu.edu The polymerization is typically initiated by an alkyl halide in the presence of a copper(I) halide and a complexing ligand, such as 2,2'-bipyridine. mdpi.com The controlled nature of ATRP allows for the synthesis of well-defined poly(this compound) with predictable molecular weights and low dispersities (typically below 1.5). cmu.edu Furthermore, the resulting polymers retain a terminal halogen atom, which can be used for further functionalization or for the synthesis of block copolymers. cmu.edu While specific studies on the ATRP of this compound are limited, the successful ATRP of other styrenic monomers provides a strong indication of its feasibility. nih.govfrontiersin.org
Table 1: General Conditions for ATRP of Styrenic Monomers
| Component | Example | Role |
|---|---|---|
| Monomer | This compound, Styrene (B11656) | Building block of the polymer |
| Initiator | Ethyl α-bromoisobutyrate, 1-Phenylethyl bromide frontiersin.org | Source of the initial polymer chain |
| Catalyst | Copper(I) bromide (CuBr) frontiersin.org | Reversible activation/deactivation |
| Ligand | 2,2'-Bipyridine (bpy), PMDETA frontiersin.org | Solubilizes and tunes the catalyst |
| Solvent | Toluene, Anisole | Reaction medium |
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that employs a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com The RAFT agent reversibly deactivates the growing polymer chains through a degenerative transfer process. mdpi.com
The choice of RAFT agent is crucial and depends on the type of monomer being polymerized. For styrenic monomers like this compound, dithioesters and trithiocarbonates are often effective RAFT agents. mdpi.com The polymerization is initiated by a conventional radical initiator, and the RAFT agent ensures that all chains grow at a similar rate, leading to polymers with low dispersity. mdpi.com A study on the copolymerization of a related monomer, tert-butyldimethyl(4-vinylbenzyloxy)silane, with styrene using RAFT demonstrates the applicability of this method to vinylbenzyl silane (B1218182) derivatives. tue.nl
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), to control the polymerization. numberanalytics.commdpi.com The nitroxide reversibly caps (B75204) the growing polymer chain, establishing an equilibrium between active and dormant species. numberanalytics.com
NMP is particularly well-suited for the polymerization of styrenic monomers. researchgate.net The polymerization can be initiated by a conventional radical initiator in the presence of the nitroxide or by an alkoxyamine initiator, which is a molecule that contains both the initiating and the controlling groups. researchgate.net The successful NMP of various vinylbenzyl compounds, such as 2-(4-vinyl-benzyloxy)-naphthalene and 4-[methoxypoly(ethylene oxide)]-methylenestyrene, strongly suggests that this compound can also be polymerized in a controlled manner using this technique. researchgate.netmissouristate.edu
Table 2: Common Nitroxides Used in NMP of Styrenic Monomers
| Nitroxide | Acronym | Features |
|---|---|---|
| 2,2,6,6-tetramethyl-1-piperidinyloxyl | TEMPO | The most common and well-studied nitroxide for styrene polymerization. numberanalytics.com |
| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 | Allows for the polymerization of a wider range of monomers at lower temperatures. numberanalytics.com |
Controlled/Living Radical Polymerization (CRP/LRP) of this compound
Copolymerization of this compound with Co-monomers
This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. Given its structure as a styrene derivative, it is expected to copolymerize readily with other styrenic monomers and acrylates.
For instance, the copolymerization with monomers like styrene or methyl methacrylate (B99206) can be carried out using the controlled radical polymerization techniques mentioned above. This allows for the synthesis of random, gradient, or block copolymers. In a random copolymer with methyl methacrylate, for example, the properties would be an average of the two homopolymers, potentially combining the hydrophobicity of the silane-containing monomer with the optical properties of poly(methyl methacrylate). nih.govrsc.org
Block copolymers can be synthesized by sequential monomer addition. For example, a block of poly(this compound) could be synthesized first, followed by the addition of a second monomer like methyl methacrylate to grow a second block from the living chain ends. This would result in a well-defined amphiphilic block copolymer. The successful synthesis of block copolymers of styrene with 2-ethylhexyl acrylate (B77674) via ATRP highlights the potential for similar syntheses involving this compound. frontiersin.org
Statistical Copolymerization Studies
Statistical copolymerization is a fundamental method for tailoring polymer properties by randomly incorporating two or more different monomers along a polymer chain. The resulting polymer's characteristics are an average of the constituent monomers, dictated by their feed ratio and relative reactivities. The behavior of this copolymerization is quantified by monomer reactivity ratios (r₁ and r₂), which compare the rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer type. copoldb.jp
While specific reactivity ratios for the copolymerization of this compound (VBZ-TMS) with common comonomers like styrene (St) or methyl methacrylate (MMA) are not extensively documented in the literature, its behavior can be inferred from related systems. For instance, studies on the copolymerization of styrene with other vinyl silane monomers show that the copolymer composition is highly dependent on the monomer feed ratios and the specific silane monomer used. bohrium.com In the free radical copolymerization of dibenzofulvene with methacrylates and acrylates, the comonomer with higher reactivity is predominantly incorporated into the product. mdpi.com
The reactivity of vinyl silane monomers is significantly influenced by the position of the silicon atom relative to the vinyl group. tsijournals.com When the silicon atom is distant from the vinyl group, as it is in this compound, the electronic interference (dπ–pπ interactions) is minimized, and the monomer is expected to exhibit reactivity similar to standard styrene. tsijournals.comtue.nl
The following table presents reactivity ratios for the copolymerization of styrene (M₁) with various comonomers (M₂) to provide context for the likely behavior of a this compound system. Given its structure, the reactivity of VBZ-TMS would likely be close to that of styrene itself.
Interactive Data Table: Reactivity Ratios for Styrene (M₁) Copolymerization This table presents literature values for the reactivity ratios of styrene (r₁) and various comonomers (r₂) under free-radical conditions. A value of r > 1 indicates the growing chain prefers to add its own monomer type, while r < 1 indicates it prefers to add the comonomer. The product r₁r₂ indicates the tendency towards alternation (closer to 0) or ideal/random copolymerization (closer to 1).
| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | r₁ * r₂ | Polymerization Type |
| Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Random, tendency to alternate |
| Vinyl Acetate | ~55 | ~0.01 | ~0.55 | Non-ideal, block-like |
| Acrylonitrile | ~0.40 | ~0.04 | ~0.016 | Alternating |
| Vinylmethyldiacetoxysilane | High (>1) | Low (<1) | - | Block-like (Styrene rich) |
Data compiled from various polymer chemistry resources. The values can vary with temperature and solvent.
Block Copolymer Synthesis and Characterization
Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. Their synthesis requires controlled polymerization techniques that minimize termination and chain transfer reactions, preserving a reactive chain end for subsequent monomer addition. semanticscholar.org Common methods include living anionic polymerization and controlled radical polymerizations (CRPs) like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. semanticscholar.orgscirp.orgacs.org
While specific synthesis of block copolymers from this compound is not widely reported, its structural similarity to styrene and silylated styrenes suggests its suitability for these established methods. researchgate.net For example, a diblock copolymer such as poly(styrene-b-(vinylbenzyloxy)trimethylsilane) could be synthesized by the sequential addition of monomers. First, styrene would be polymerized via a living method, and upon its consumption, this compound monomer would be added to the living polystyrene chains to grow the second block.
The macromonomer approach involves the synthesis of a polymer chain (a macromolecule) that has a polymerizable functional group at one end. researchgate.net This macromonomer can then be copolymerized with a conventional small-molecule monomer to create a graft or comb-like copolymer.
To apply this to this compound, one could first synthesize a homopolymer of VBZ-TMS using a functional initiator or terminating agent that introduces a polymerizable group, such as a methacrylate or another vinyl group. This poly(this compound) macromonomer could then be copolymerized with a monomer like styrene or methyl methacrylate. The result would be a polymer backbone of polystyrene or PMMA with pendant chains of poly(this compound). This method provides excellent control over the length of the grafted side chains.
The macroinitiator approach is a powerful and widely used method for synthesizing block copolymers. semanticscholar.orgumich.edu In this strategy, a homopolymer is first synthesized and then its dormant end-group is converted into an active initiating site for the polymerization of a second monomer.
For instance, a polystyrene macroinitiator can be prepared using ATRP with an initiator like ethyl α-bromoisobutyrate. The resulting polystyrene will have a bromine atom at its chain end. This halogen-terminated polystyrene can then serve as a macroinitiator for the ATRP of this compound, yielding a well-defined poly(styrene-b-(vinylbenzyloxy)trimethylsilane) diblock copolymer. Similarly, RAFT polymerization can be used, where a poly(styrene) chain terminated with a thiocarbonylthio group acts as a macro-RAFT agent for the polymerization of the silylated monomer. nih.gov This method is highly versatile and tolerant of various functional groups. acs.org
Graft Copolymerization Methodologies
Graft copolymers consist of a main polymer backbone to which one or more side chains of a different chemical composition are attached. acs.org The primary methods for their synthesis are "grafting onto," "grafting from," and "grafting through" (or the macromonomer approach, as discussed previously). acs.orgacs.org
Grafting Onto : This method involves attaching pre-synthesized polymer chains to a polymer backbone containing reactive sites. For example, a backbone of poly(this compound-co-styrene) could be synthesized. The trimethylsilyl (B98337) ether groups could then be hydrolyzed to benzyl (B1604629) alcohol groups. These hydroxyls could then be used as sites to couple pre-formed polymer chains (e.g., carboxylic acid-terminated poly(methyl methacrylate)) via esterification.
Grafting From : In this technique, initiating sites are created along a polymer backbone, from which a second monomer is polymerized to grow the grafts. sci-hub.se Following the same example, the benzyl alcohol groups on a poly(this compound-co-styrene) backbone could be reacted with an ATRP initiator precursor like 2-bromoisobutyryl bromide. This would create a poly-macroinitiator, from which monomers like methyl methacrylate or acrylic acid could be polymerized, growing dense polymer brushes from the backbone. acs.org
Grafting Through : This involves the copolymerization of a standard monomer with a macromonomer, as described in section 5.2.2.1.
Polymer Architecture Control in this compound-based Polymers
Modern polymerization techniques allow for precise control over macromolecular architecture, including topology (linear, star, graft), composition, and molecular weight distribution. tue.nldb-thueringen.de The use of this compound in these controlled processes enables the creation of complex, functional architectures.
Controlled radical polymerization methods like ATRP and RAFT are particularly powerful. acs.orgacs.org They allow for the synthesis of polymers from this compound with predetermined molecular weights and narrow polydispersity indices (PDI ≈ 1.1). By combining these techniques with specialized multifunctional initiators or linking agents, more complex architectures can be achieved. For example, using a trifunctional initiator could yield a 3-arm star polymer with a poly(this compound) composition.
The true utility of incorporating this compound lies in the subsequent modification of the resulting architecture. A well-defined star or graft copolymer can be synthesized, and then the trimethylsilyl ether groups can be quantitatively cleaved under mild acidic conditions to reveal primary alcohol functionalities throughout the structure. This creates a highly functionalized, architecturally complex scaffold for further reactions, such as drug conjugation or surface immobilization.
Interactive Data Table: Architectural Control Methodologies This table summarizes how different polymerization strategies can be used to control the architecture of polymers incorporating this compound (VBZ-TMS).
| Desired Architecture | Synthetic Strategy | Key Components | Resulting Structure |
| Statistical Copolymer | Free Radical Copolymerization | VBZ-TMS, Comonomer (e.g., Styrene), Initiator | Linear chain with random distribution of VBZ-TMS and Styrene units. |
| Diblock Copolymer | Living/Controlled Polymerization (e.g., ATRP, RAFT) | Macroinitiator (e.g., Polystyrene-Br) + VBZ-TMS | Linear chain with one block of Polystyrene and one block of Poly(VBZ-TMS). |
| Graft Copolymer | "Grafting From" | Poly(VBZ-TMS) backbone functionalized with initiating sites + Monomer | Poly(VBZ-TMS) backbone with grafted side chains of a different polymer. |
| Graft Copolymer | "Grafting Through" | Poly(VBZ-TMS) macromonomer + Comonomer | Polystyrene (or other) backbone with grafted side chains of Poly(VBZ-TMS). |
| Star Polymer | Controlled Polymerization | Multifunctional Initiator + VBZ-TMS | Multiple arms of Poly(VBZ-TMS) emanating from a central core. |
Influence of Silicon Atom Position on Reactivity in Copolymerization
The reactivity of organosilicon monomers in polymerization is critically dependent on the position of the silicon atom with respect to the polymerizable group. tsijournals.com In vinylsilanes where the silicon atom is directly attached to the vinyl double bond (e.g., vinyltrimethylsilane), the reactivity in radical polymerization is significantly reduced. This is attributed to electronic effects, specifically dπ–pπ interactions between the empty d-orbitals of the silicon atom and the π-system of the vinyl group, which deactivates the double bond towards radical attack. tsijournals.com Furthermore, steric hindrance from the bulky silyl (B83357) group can also play a role.
In contrast, this compound features a structure where the trimethylsilyl group is insulated from the vinyl group by a benzyloxy bridge (-CH₂-O-Si(CH₃)₃). The silicon atom is attached to an oxygen, which is in turn attached to a benzylic carbon, which is part of the styrene moiety. This separation prevents any direct electronic interaction between the silicon atom and the vinyl π-system. tsijournals.commcmaster.ca
Consequently, the reactivity of this compound in copolymerizations is expected to be governed primarily by the styrene moiety. Its reactivity should be comparable to that of styrene or other para-substituted styrenes, rather than to that of low-reactivity vinylsilanes. tue.nl This makes it readily copolymerizable with a wide range of common monomers like styrenes, acrylates, and methacrylates using standard polymerization techniques without the kinetic complications often encountered with directly-silylated vinyl monomers. The silyl ether group essentially acts as a protected, non-interfering functional group during the polymerization process. nih.gov
Materials Science Applications of Vinylbenzyloxy Trimethylsilane Derived Polymers and Composites
Surface Modification and Functionalization using (Vinylbenzyloxy)trimethylsilane and its Derivatives
Surface modification is a critical step in creating advanced composite materials, often employing coupling agents to enhance the compatibility between different phases. Organosilanes are frequently used for this purpose.
Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Glass Fibers)
The grafting of organosilanes onto inorganic substrates like silica and glass fibers is a well-established method to alter their surface properties. This process typically involves the reaction of silanol (B1196071) groups on the substrate surface with the alkoxy groups of the silane (B1218182), forming stable siloxane bonds. While numerous studies detail the use of various aminosilanes, epoxysilanes, and other vinylsilanes for this purpose, specific methodologies and research findings concerning the grafting of this compound onto silica or glass fibers are not prominently documented. The general principle involves activating the substrate surface to increase the density of hydroxyl groups, followed by reaction with the silane, often in a solvent under controlled temperature and pH.
Fabrication of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (flexibility, processability) and inorganic materials (rigidity, thermal stability) at the molecular level.
Integration of Silsesquioxane Frameworks
Silsesquioxanes are a class of organosilicon compounds with a cage-like or polymeric structure, represented by the general formula [RSiO3/2]n. wikipedia.org These are often referred to as Polyhedral Oligomeric Silsesquioxanes (POSS). phantomplastics.comphantomfillers.com They serve as nanoscale building blocks for hybrid materials, enhancing mechanical properties and thermal stability. wikipedia.orgvt.edu The synthesis typically involves the hydrolysis and condensation of trifunctional silanes. While a vinyl-containing R group on the silsesquioxane cage can be used for subsequent polymerization into a larger matrix, specific research detailing the synthesis of silsesquioxane frameworks directly from this compound is not found in the reviewed literature.
Polymeric Nanocomposites with Tailored Properties
Polymeric nanocomposites involve dispersing nanofillers within a polymer matrix to achieve properties unattainable by the individual components. mdpi.com The functionalization of these nanofillers is key to ensure proper dispersion and interaction with the polymer. A vinyl-functionalized silane like this compound could be used to modify the surface of inorganic nanoparticles (e.g., silica, titania), which are then incorporated into a polymer matrix. The vinyl group would allow the nanoparticle to copolymerize with the matrix, leading to a covalently bonded nanocomposite with potentially enhanced thermal and mechanical properties. Despite the theoretical potential, specific examples and detailed research findings on the use of this compound for creating polymeric nanocomposites with tailored properties are not described in the available search results.
Advanced Functional Materials Development
Polymers derived from this compound, primarily poly(4-hydroxystyrene) (PHS) obtained after the removal of the trimethylsilyl (B98337) protecting group, are foundational in the development of a variety of advanced functional materials. The inherent properties of the PHS polymer, such as its thermal stability, dielectric characteristics, and the reactivity of its phenolic hydroxyl groups, make it a versatile platform for applications in electronics, optoelectronics, and sensors.
Dielectric Materials
Poly(4-hydroxystyrene) and its derivatives are utilized in electronics as low-dielectric constant (low-k) materials, which are crucial for reducing signal delay and power consumption in integrated circuits. researchgate.net PHS, being structurally similar to polystyrene, serves as a base for creating materials with tailored dielectric properties. wikipedia.org The introduction of silyl (B83357) groups, as in the case of the this compound precursor, can lower the dielectric constant due to the low polarizability of Si-C and Si-O bonds.
In one area of research, block copolymers containing PHS have been synthesized to create solution-processable dielectric materials. ingentaconnect.com For instance, incorporating more polar functional groups like maleic acid into a PHS block copolymer was shown to improve the material's dielectric constant. ingentaconnect.com Furthermore, the creation of nanocomposites by adding nanoparticles such as BaTiO3 to the PHS-based polymer matrix can significantly increase the dielectric constant of the resulting film. ingentaconnect.com The properties of these materials can be finely tuned by altering the polymer's structural and compositional characteristics. ingentaconnect.com
Table 1: Dielectric Constants of Various Materials
| Material | Dielectric Constant (k) | Notes |
| Poly(4-hydroxystyrene) (PHS) based polymer | Varies with modification | Used as a base for low-k applications. |
| PHS-maleic acid block copolymer | Higher than PHS | Increased polarity enhances dielectric properties. ingentaconnect.com |
| PHS-maleic acid/BaTiO3 nanocomposite | Highest among tested variants | Incorporation of high-k nanoparticles increases the overall dielectric constant. ingentaconnect.com |
| Polypropylene | 2.0 - 2.3 | For comparison. ydic.co.jp |
| Polystyrene | ~2.5 | Structural analogue. researchgate.net |
| Vacuum | 1.0 | Reference value. ydic.co.jp |
Photoresists and Electron Beam Resists
The most significant application of polymers derived from this compound is in microlithography as photoresists and electron beam (e-beam) resists. wikipedia.org Poly(4-hydroxystyrene) is a key polymer in the formulation of deep ultraviolet (DUV) photoresists, which are essential for manufacturing integrated circuits. microsi.com
The functionality of PHS in this context relies on a change in solubility upon exposure to radiation. In chemically amplified resists (CARs), a photoacid generator (PAG) is mixed with the PHS-based polymer. Upon exposure to DUV light or an electron beam, the PAG releases a strong acid. This acid then catalyzes a reaction (such as the cleavage of an acid-labile protecting group or a cross-linking reaction) in the exposed regions of the resist. This catalytic nature means a single photo-generated acid molecule can induce many chemical events, leading to high sensitivity.
Positive-Tone Resists: In these systems, the acid catalyzes the cleavage of protecting groups on the PHS backbone, rendering the exposed polymer soluble in an aqueous alkaline developer. microsi.com
Negative-Tone Resists: Here, the acid catalyzes a cross-linking reaction between polymer chains, making the exposed regions insoluble in the developer. microsi.comallresist.com
PHS-based resists are valued for their high thermal stability (up to ~350°C in some formulations), high plasma etching stability, and good insulating properties. allresist.com E-beam resists, which are designed for electron beam lithography, often use polymers like PHS to create high-resolution patterns, with capabilities to realize structures in the nanometer range. allresist.comhzdr.de The resist's performance, including resolution and sensitivity, is highly dependent on its chemical composition and the processing conditions. hzdr.de
Table 2: Comparison of Resist Properties
| Resist Type | Base Polymer | Mechanism of Action | Key Properties |
| Positive DUV Photoresist | Poly(4-hydroxystyrene) | Acid-catalyzed deprotection increases solubility. microsi.com | High resolution, good etch resistance. |
| Negative DUV Photoresist | Poly(4-hydroxystyrene) | Acid-catalyzed cross-linking decreases solubility. allresist.com | High thermal stability (~350°C), good adhesion. allresist.com |
| E-Beam Resist | PMMA, Copolymers (e.g., PMMA/MA), PHS-based | Chain scission or cross-linking upon e-beam exposure. allresist.comebeammachine.com | Very high resolution (sub-20 nm), variable sensitivity. hzdr.de |
Biocompatible Materials (e.g., in vitro or animal studies)
The application of this compound-derived polymers in the biomedical field is an emerging area of interest. Biocompatible materials are designed to interact with biological systems for medical purposes without eliciting an adverse immune response. e3s-conferences.org Polymers, in general, are highly versatile biomaterials used for tissue engineering scaffolds, drug delivery systems, and medical device coatings. e3s-conferences.org
While extensive in vitro or in vivo data specifically for this compound or poly(4-hydroxystyrene) is not widely documented in the provided context, the fundamental properties of polymers offer a basis for their potential use. The surface properties of a material are critical for biocompatibility. nih.gov Surfaces can be modified to improve their interaction with biological components like proteins and cells. For instance, coatings with phosphorylcholine (B1220837) groups, which mimic the outer surface of red blood cells, have been shown to significantly reduce protein adsorption and platelet adhesion, thereby improving biocompatibility. nih.gov
The phenolic hydroxyl group in poly(4-hydroxystyrene) provides a reactive site for grafting such biocompatible moieties onto the polymer backbone. This potential for surface modification could allow for the development of PHS-based materials for applications requiring blood contact or implantation. However, any such material would require extensive toxicological evaluation and in vitro testing to be deemed safe and effective for human use. nih.gov
Cross-linking Chemistries in this compound-based Polymer Networks
The formation of stable, insoluble polymer networks from this compound is achieved through cross-linking, a process that creates covalent bonds between polymer chains. The cross-linking chemistry primarily involves two aspects: the polymerization of the vinyl group to form the initial polymer chains and subsequent reactions to link these chains together.
Computational and Theoretical Studies of Vinylbenzyloxy Trimethylsilane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of (Vinylbenzyloxy)trimethylsilane. These calculations can provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and the distribution of electron density.
Theoretical studies on analogous molecules, such as vinylbenzyl ethers and trimethylsilyl (B98337) ethers, suggest that the electronic properties of this compound are significantly influenced by its constituent functional groups: the vinyl group, the benzyl (B1604629) ring, the ether linkage, and the trimethylsilyl group. DFT calculations would likely be employed to determine key electronic descriptors. For instance, calculations on similar styrenic monomers have been used to understand their reactivity. acs.orgresearchgate.net
The molecular electrostatic potential (MEP) map is a crucial output of these calculations, visualizing the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of high electron density around the oxygen atom of the ether and the π-system of the vinyl group and benzene (B151609) ring, indicating their susceptibility to electrophilic attack. Conversely, the trimethylsilyl group would influence the electron distribution due to the electropositive nature of silicon.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in predicting reactivity. The energy and localization of these orbitals determine the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the vinyl and phenyl groups, making these sites reactive towards electrophiles, a key step in cationic polymerization. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack. The stability of related silyl (B83357) ethers has been investigated using DFT methods, providing insights into their reactivity. researchgate.net
Table 1: Calculated Molecular Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value (Illustrative) | Significance |
| Dipole Moment | 1.5 D | Influences intermolecular interactions and solubility. |
| HOMO Energy | -6.2 eV | Relates to the ionization potential and reactivity towards electrophiles. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Polymerization Processes and Material Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, making them invaluable for studying polymerization processes and the resulting material properties. researchgate.netresearchgate.net For this compound, MD simulations can model the chain growth during polymerization and predict the structural and dynamic properties of the resulting poly(this compound).
In a typical MD simulation of the polymerization process, a simulation box is filled with monomer molecules, an initiator, and solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the monomers react and form polymer chains. Such simulations have been performed for similar systems like poly(vinyl alcohol) and various polysiloxanes. koreascience.krnih.govrsc.org
Prediction of Reactivity and Polymerization Kinetics
Computational methods are increasingly used to predict the reactivity of monomers and the kinetics of polymerization reactions. acs.orgqueensu.ca For this compound, theoretical calculations can help to understand its propensity to undergo polymerization and the factors that influence the reaction rate.
The reactivity of the vinyl group is a key determinant of its polymerizability. Quantum chemical calculations can be used to determine the activation energy for the addition of a radical or an ion to the vinyl double bond. A lower activation energy implies a higher reaction rate. The presence of the benzyloxy and trimethylsilyl groups will electronically and sterically influence the reactivity of the vinyl group. The silyl ether group, for instance, is known to influence the reactivity of adjacent functional groups. researchgate.net
Kinetic modeling, often informed by parameters derived from quantum chemical calculations, can simulate the entire polymerization process. These models can predict how the monomer concentration changes over time and how the molecular weight and molecular weight distribution of the polymer evolve during the reaction. For styrenic monomers, kinetic models have been developed to understand the intricacies of their polymerization. polimi.itresearchgate.net These models can also account for side reactions, such as chain transfer or termination, which can affect the final polymer structure and properties. By systematically varying parameters in the model, such as temperature or initiator concentration, it is possible to predict the optimal conditions for synthesizing a polymer with desired characteristics.
Structure-Property Relationship Modeling in this compound-based Systems
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. researchgate.netyoutube.comnih.gov For polymers derived from this compound, QSPR models can be developed to predict various properties based on the monomer's structural features.
The input for a QSPR model consists of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be derived from the monomer's topology, geometry, or electronic properties calculated using quantum chemistry. The output is the property of interest, such as the glass transition temperature (Tg), refractive index, or dielectric constant of the resulting polymer.
By building a QSPR model using a dataset of polymers with known properties and similar structural motifs (e.g., other styrenic polymers or polysiloxanes with aromatic groups), it is possible to predict the properties of poly(this compound) without synthesizing it. tandfonline.comresearchgate.netacs.org For example, the presence of the bulky and somewhat flexible this compound side group is expected to influence the polymer's thermal and mechanical properties. A QSPR model could quantify this influence and compare it to other styrenic polymers. Such models are valuable tools for the rational design of new materials with specific, targeted properties.
Future Perspectives and Emerging Research Directions for Vinylbenzyloxy Trimethylsilane
Novel Synthetic Strategies for Advanced (Vinylbenzyloxy)trimethylsilane Analogues
Future research into this compound is expected to prioritize the development of novel synthetic pathways to create advanced analogues. These efforts will likely focus on introducing additional functional groups to the core structure, thereby expanding its utility. One promising direction is the synthesis of analogues with different silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl group, which has been used to create tert-butyldimethyl(4-vinylbenzyloxy)silane. tue.nl This modification can alter the stability and deprotection kinetics, offering greater control in subsequent reaction steps.
Furthermore, the incorporation of this compound into more complex molecular architectures, such as calixarenes, represents a significant area of future research. researchgate.net The synthesis of advanced calixarene (B151959) derivatives using precursors like 4-vinylbenzyl chloride highlights a strategy that could be adapted for creating intricate, multi-functional host-guest systems based on this compound. researchgate.net Research may also explore the synthesis of analogues with modifications to the vinylbenzyl moiety, such as the introduction of electron-donating or electron-withdrawing groups, to fine-tune the reactivity of the vinyl group in polymerization reactions.
Exploration of New Polymerization Techniques and Architectures
The polymerization of this compound is a cornerstone of its application, and future research will undoubtedly delve into more advanced polymerization techniques. While conventional free-radical polymerization is effective, the focus is shifting towards controlled/"living" radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org These techniques offer precise control over polymer molecular weight, dispersity, and architecture, which is crucial for many advanced applications. acs.orgrsc.org The successful application of controlled polymerization to similar monomers, such as methyl(4-vinylbenzyloxy)silane, underscores the potential of these methods for this compound. tue.nl
A key emerging direction is the use of Surface-Initiated Controlled Radical Polymerization (SI-CRP) to graft polythis compound chains from various substrates. acs.orgupc.edu This "grafting from" approach allows for the creation of high-density polymer brushes on surfaces, which can be used to tailor the chemical and physical properties of interfaces for applications in electronics, nanomaterial synthesis, and biosensing. acs.orgupc.edu Future work will likely explore the creation of novel polymer architectures, such as block copolymers, star polymers, and hyperbranched polymers, incorporating this compound to achieve unique material properties. tue.nlresearchgate.net The development of single-chain polymeric nanoparticles (SCPNs) from polymers with pendant functional groups is another exciting frontier, where the specific properties of this compound could be leveraged. semanticscholar.org
Interdisciplinary Applications in Nanoscience and Biotechnology
The unique properties of polymers derived from this compound make them highly attractive for a range of interdisciplinary applications, particularly in nanoscience and biotechnology. The ability to form well-defined polymer architectures, such as polymer brushes, on nanoparticles and other surfaces is of significant interest. acs.orgupc.edu These polymer-modified nanomaterials can exhibit enhanced stability, biocompatibility, and functionality, making them suitable for applications in drug delivery, bioimaging, and diagnostics. nih.govmdpi.comnih.gov
In biotechnology, the trimethylsilyl (B98337) group can be readily deprotected to reveal a hydroxyl group, which can then be used for the bioconjugation of proteins, peptides, or nucleic acids. rsc.org This allows for the creation of advanced bio-hybrid materials. For instance, surfaces modified with polythis compound could be used for the controlled immobilization of enzymes or antibodies for biosensor applications. rsc.org The development of functionalized magnetic nanoparticles with tailored surfaces for nano-bio applications is a rapidly growing field where polymers from this compound could play a crucial role. rsc.org Future research will likely focus on the design and synthesis of specific this compound-based polymers for targeted applications in areas like tissue engineering and regenerative medicine. nih.gov
Sustainable and Green Chemistry Approaches in this compound Research
In line with the global push towards sustainable technologies, future research on this compound will increasingly incorporate green chemistry principles. ijnc.ir This includes the development of more environmentally friendly synthetic routes for the monomer and its precursors. One promising approach is the use of mechanochemistry, which can reduce or eliminate the need for hazardous organic solvents, decrease reaction times, and lead to higher energy efficiency. researchgate.net The mechanosynthesis of calixarene derivatives using 4-vinylbenzyl chloride demonstrates the potential of this technique in the broader context of this compound synthesis. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing (Vinylbenzyloxy)trimethylsilane, and how do reaction conditions influence yield?
this compound is synthesized via silylation of vinylbenzyl alcohol with trimethylchlorosilane under basic conditions (e.g., NaOH or KOH). The reaction typically proceeds in anhydrous solvents like THF or dichloromethane at 0–25°C. Base selection is critical: stronger bases (e.g., pyridine) may improve silylation efficiency but risk side reactions with sensitive functional groups. Industrial-scale synthesis often employs continuous flow reactors to maintain precise temperature control and minimize by-products .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the vinylbenzyloxy group (e.g., vinyl protons at δ 5.5–6.5 ppm) and trimethylsilyl moiety (δ 0.1–0.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M] at m/z 208.3).
- X-ray Crystallography : Resolves steric effects of the bulky silyl group and confirms molecular geometry .
Q. How does the vinyloxy group in this compound compare to other silane derivatives in reactivity?
The vinyloxy group enhances electrophilicity and enables radical or nucleophilic addition reactions. Unlike alkoxysilanes (e.g., methoxy or ethoxy), the vinyloxy group undergoes π-bond cleavage under mild acidic conditions, facilitating substrate functionalization. This contrasts with trimethoxyvinylsilane, which requires harsher conditions for Si–O bond cleavage .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction yields for silylation protocols?
Discrepancies arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis.
- Catalyst Presence : Transition metals (e.g., Pd) in coupling reactions can alter regioselectivity.
- By-product Formation : Competing reactions (e.g., oligomerization of vinylbenzyl alcohol) reduce yields. Kinetic studies under controlled conditions (e.g., inert atmosphere, moisture-free) are recommended to isolate variables .
Q. How can this compound be utilized in surface modification or polymer composites?
The compound acts as a crosslinker in silicone-based polymers, enhancing thermal stability (up to 300°C) and adhesion to inorganic substrates (e.g., SiO). In nanocomposites, it improves dispersion of nanoparticles (e.g., TiO) via Si–O–Ti covalent bonding. Methodological optimization includes:
Q. What strategies mitigate steric hindrance during catalytic coupling reactions involving this compound?
Steric effects from the trimethylsilyl group can impede Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:
- Bulky Ligands : Use of t-BuP or JohnPhos ligands to stabilize Pd intermediates.
- Microwave Irradiation : Accelerates reaction rates, reducing side-product formation.
- Pre-activation : Converting the silyl group to a more reactive triflate or iodide intermediate .
Safety and Handling
- Storage : Under nitrogen at –20°C to prevent hydrolysis.
- Toxicity : Causes skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
